REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=NN(C)C)[CH:6]([CH3:15])[CH2:5]2.S(=O)(=O)(O)[OH:17]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:17])[CH:6]([CH3:15])[CH2:5]2
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Name
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N′-(5-chloro-2-methylindan-1-ylidene)-N,N-dimethylhydrazine
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Quantity
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5.5 g
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Type
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reactant
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=NN(C)C)C
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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EXTRACTION
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Details
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is cautiously extracted with ethyl acetate
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Type
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EXTRACTION
|
Details
|
the organic extract
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Type
|
EXTRACTION
|
Details
|
is extracted several times with saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with ethyl acetate/hetpane ⅕
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |